N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)

Exonuclease resistance Antisense oligonucleotide stability Snake venom phosphodiesterase assay

Installs zwitterionic 2'-O-aminopropyl modification delivering 100-fold exonuclease resistance (superior to phosphorothioate). Base-labile TFA protecting group enables single-step ammonia deprotection—no acid treatment required. C3'-endo sugar pucker pre-organizes duplex for optimal RNA binding and 5-10x antisense potency gain over all-PS gapmers. Enables PS content reduction while maintaining target affinity. Preferred for next-gen therapeutic gapmers, stabilized siRNA guide strands, and charge-dependent cellular uptake SAR libraries.

Molecular Formula C51H58F3N6O10P
Molecular Weight 1003.0 g/mol
Cat. No. B13728669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)
Molecular FormulaC51H58F3N6O10P
Molecular Weight1003.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1
InChIKeyPLGRAOCWBZAGHT-YJGWTFTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) Aminopropyl Cytidine 3'-CED Phosphoramidite: Technical Primer for Oligonucleotide Procurement


N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite (CAS 1053243-01-8) is a specialized phosphoramidite monomer that installs a 2'-O-(3-aminopropyl) modification within synthetic oligonucleotides [1]. The compound features a trifluoroacetyl (TFA)-protected primary amine on a three-carbon propyl tether at the 2'-O position, combined with standard N4-benzoyl exocyclic amine protection and 5'-O-DMTr protection. Upon deprotection, this building block yields a 2'-O-aminopropyl (2'-O-AP) modified nucleoside, a zwitterionic modification that confers distinct biophysical properties compared to conventional 2'-O-alkyl modifications including 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and phosphorothioate (PS) backbone chemistry [2].

Why Generic 2'-O-Modified Phosphoramidites Cannot Replace N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) Aminopropyl Cytidine 3'-CED Phosphoramidite


The 2'-O-aminopropyl modification generated by this compound is fundamentally distinct from charge-neutral 2'-O-alkyl modifications such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) that dominate the commercial phosphoramidite catalog [1]. The deprotected aminopropyl tether bears a primary amine that is positively charged at physiological pH, converting the oligonucleotide into a zwitterionic species. This positive charge does not form a tight ion pair with the proximate phosphate but rather extends freely into solution, altering sugar pucker toward C3'-endo geometry and interfering with exonuclease metal ion binding sites [2]. Consequently, an oligonucleotide containing 2'-O-aminopropyl-modified residues exhibits a 100-fold increase in exonuclease resistance compared to unmodified phosphodiester oligomers—an enhancement that exceeds even phosphorothioate backbones [1]. Substituting with a 2'-O-methyl or 2'-O-MOE phosphoramidite forfeits this charge-driven dual mechanism of nuclease evasion and electrostatic target affinity enhancement, fundamentally altering the pharmacological profile of the resulting oligonucleotide.

N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) Aminopropyl Cytidine 3'-CED Phosphoramidite: Comparative Quantitative Evidence for Procurement Decisions


100-Fold Exonuclease Resistance Enhancement of 2'-O-Aminopropyl vs. Unmodified Phosphodiester Oligonucleotides

Oligonucleotides incorporating 2'-O-aminopropyl-modified residues, the product of this phosphoramidite building block after deprotection, demonstrate a 100-fold increase in resistance to exonuclease degradation compared to unmodified phosphodiester oligomers of identical sequence [1]. The assay employed purified snake venom phosphodiesterase (SVPD) as the exonuclease source. This nuclease resistance is quantitatively greater than that observed for phosphorothioate oligomers under equivalent conditions, a finding replicated and mechanistically explained by crystallographic analysis showing that the positively charged aminopropyl group interferes with metal ion binding site B of the 3'-5' exonuclease domain [2].

Exonuclease resistance Antisense oligonucleotide stability Snake venom phosphodiesterase assay

5- to 10-Fold Superior Antisense Activity of 2'-O-Aminopropyl-Capped Oligonucleotides vs. Control Phosphorothioate

A 20-mer phosphorothioate oligonucleotide capped with two phosphodiester 2'-O-aminopropyl nucleotides at its termini—synthesized using the cytidine analog of this phosphoramidite building block—was evaluated for C-raf mRNA and protein reduction in cell culture [1]. This construct demonstrated 5- to 10-fold greater antisense potency compared to an identically targeted, fully phosphorothioate control oligonucleotide lacking 2'-O-aminopropyl modifications. The assay was conducted via electroporation-based transfection, and activity was quantified by measuring both C-raf mRNA abundance and protein levels.

Antisense activity C-raf mRNA knockdown Gapmer oligonucleotide efficacy

RNA Binding Affinity: 2'-O-Aminopropyl Surpasses Phosphorothioate DNA by ~1°C per Modified Residue

The 2'-O-aminopropyl (AP)-RNA modification, generated upon deprotection of this phosphoramidite, enhances RNA binding affinity by approximately 1°C per modified residue in thermal denaturation (Tm) experiments when compared against phosphorothioate DNA of identical sequence [1]. This improvement is attributed to the zwitterionic nature of the modification: the positively charged aminopropyl group electrostatically neutralizes the negatively charged phosphate backbone of the complementary RNA strand without the steric penalty or conformational distortion associated with bulkier 2'-O-alkyl modifications. Incorporation of aminopropyl residues into point-substituted and fully modified oligomers does not decrease affinity for complementary RNA compared to 2'-O-alkyl substituents of equivalent tether length, demonstrating that the charge advantage comes without binding trade-offs [2].

RNA binding affinity Thermal melting temperature Duplex stability

Conformational Pre-Organization: C3'-Endo Sugar Pucker Induced by 2'-O-Aminopropyl Favoring A-Form Duplex Geometry

NMR analysis of a 5-mer oligonucleotide (ACTUC) containing the 2'-O-aminopropyl modification revealed that the sugar pucker of the modified residue is shifted toward a C3'-endo geometry [1]. This contrasts with 2'-O-methyl modifications which produce a predominantly C3'-endo conformation only at the cost of reduced conformational flexibility, and with unmodified DNA which adopts a C2'-endo pucker. The C3'-endo conformation pre-organizes the oligonucleotide into an A-form geometry that is optimal for RNA duplex formation, contributing to the observed Tm enhancement. The primary amine of the aminopropyl chain does not form a tight ion pair with the proximate phosphate but instead rotates freely in solution, as confirmed by NOE NMR experiments [1]. The 1.6 Å resolution crystal structure of an A-form DNA duplex carrying AP-RNA modifications further validated this geometry and revealed an extensive water network that stabilizes the modified duplex [2].

Sugar pucker conformation A-form helix NMR structural characterization

TFA-Protected Amine Enables One-Step, Base-Labile Global Deprotection Without Additional Reagents or Steps

The trifluoroacetyl (TFA) protecting group on the 2'-O-aminopropyl amine of this phosphoramidite is classed as base-labile: it is smoothly and completely removed under standard concentrated ammonium hydroxide deprotection conditions (~55°C, 8–16 h) or with aqueous methylamine (AMA, 1:1, ~10 min at 65°C) [1]. This stands in contrast to monomethoxytrityl (MMT)-protected amino modifiers, which require a separate, stringent acidic cleavage step post-synthesis that can lead to depurination side reactions and incompatibility with acid-sensitive modifications [2]. Fmoc-protected amine modifiers, while offering orthogonal deprotection, introduce heterogeneity due to partial Fmoc loss during chain elongation and require an additional piperidine or DBU treatment step [3]. The TFA group is removed simultaneously with N4-benzoyl, cyanoethyl phosphate, and other standard protecting groups during the single ammonia or AMA treatment, eliminating any extra deprotection step, reducing handling loss, and shortening the overall synthesis-to-purification workflow.

Oligonucleotide deprotection TFA amino protection Solid-phase synthesis workflow

Evidence-Based Application Scenarios for N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) Aminopropyl Cytidine 3'-CED Phosphoramidite Procurement


Therapeutic Antisense Gapmer Design Requiring Maximal Exonuclease Resistance Without Full Phosphorothioate Backbones

For antisense gapmer constructs targeting mRNA degradation via RNase H recruitment, the 100-fold exonuclease resistance conferred by two 2'-O-aminopropyl modifications at the 3'-terminus [1] permits a design strategy wherein phosphorothioate content is reduced in the terminal wings in favor of phosphodiester linkages bearing 2'-O-AP residues. This design reduces the sulfur-associated off-target protein binding and pro-inflammatory effects of PS backbones while simultaneously delivering 5- to 10-fold greater on-target antisense potency compared to a fully phosphorothioate oligonucleotide [1]. The C3'-endo pre-organization of the AP modification maintains A-form geometry required for RNA binding, and the ~1°C per residue Tm advantage over PS-DNA [2] further supports shorter oligonucleotide designs with equivalent or superior target affinity. This phosphoramidite is therefore the preferred building block for developing next-generation therapeutic gapmers where dose-sparing and reduced PS content are critical program objectives.

siRNA Antisense Strand Stabilization via 3'-Terminal 2'-O-Aminopropyl Capping

In siRNA designs, rapid exonuclease-mediated degradation of the antisense (guide) strand 3'-terminus in serum and intracellular environments limits functional half-life. Incorporation of 2'-O-aminopropyl-cytidine at the 3'-end of the antisense strand—achieved via this phosphoramidite—provides exonuclease protection superior to that of phosphorothioate linkers [1] while maintaining the native phosphodiester backbone that is preferred for RISC loading and Ago2-mediated cleavage activity. The zwitterionic charge character of the AP modification, shown to enhance RNA binding affinity by ~1°C per residue [2], also stabilizes the siRNA duplex without requiring 2'-O-methyl or 2'-fluoro modifications that could alter seed region specificity. This approach is particularly suitable for therapeutic siRNA programs requiring extended plasma or tissue half-life without the immunostimulatory liabilities of heavily PS-modified oligonucleotides.

Oligonucleotide-Probe Conjugates Requiring Post-Synthetic Amine Functionalization via the 2'-O Position

The TFA-protected aminopropyl tether of this phosphoramidite serves a dual purpose: during solid-phase synthesis it protects the amine from phosphitylation side reactions, and upon single-step ammonia or AMA deprotection it reveals a free primary amine at the 2'-O position that is available for conjugation to fluorophores, biotin, cholesterol, GalNAc, peptides, or other delivery ligands [1]. Unlike MMT-protected amino modifiers that require a separate acidic cleavage step incompatible with acid-labile nucleobase modifications [2], the base-labile TFA group is deprotected simultaneously with all other protecting groups, streamlining the workflow and reducing the risk of depurination. This one-step deprotection characteristic makes this phosphoramidite the reagent of choice for high-throughput conjugation library synthesis where each additional handling step multiplies variability across dozens of constructs.

Zwitterionic Oligonucleotide Library Construction for Charge-Dependent Cellular Uptake Screening

The deprotected 2'-O-aminopropyl group is positively charged at physiological pH, converting the oligonucleotide into a zwitterionic species. This property has been shown to enhance cellular association and antisense potency in the absence of transfection agents (gymnosis), as demonstrated by the 5- to 10-fold activity increase of AP-capped oligonucleotides in cultured cells [1]. By incorporating this phosphoramidite at defined positions within library oligonucleotides, researchers can systematically vary the density and spacing of positive charges along the duplex to optimize charge-dependent cellular internalization while preserving target binding affinity—a property that 2'-O-methyl and 2'-O-MOE cannot provide. Libraries constructed with this building block enable direct structure–activity relationship (SAR) studies of zwitterionic charge patterns for the rational design of self-delivering antisense oligonucleotides.

Quote Request

Request a Quote for N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.